N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a xanthene core
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have shown a wide range of biological activities .
Mode of Action
It is known that the compound interacts with its targets, but the specific changes resulting from this interaction are yet to be determined .
Biochemical Pathways
It is known that similar compounds have exhibited various biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and imidazole intermediates, followed by their coupling with a xanthene derivative.
Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as α-bromoketones and 2-aminopyridines.
Preparation of Imidazole Intermediate: The imidazole ring can be synthesized via the condensation of glyoxal with ammonia and formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium azide in DMF, while electrophilic substitution can be performed using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the amide linkage and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds contain an imidazole ring fused to a pyridine ring and are known for their biological activities.
Pyrrolopyrazines: These compounds feature a pyrazine ring fused to a pyrrole ring and have been explored for their synthetic and biological properties.
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a pyrazine ring, an imidazole ring, and a xanthene core. This unique structure imparts specific properties, such as potential fluorescence and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide, identified by its CAS number 2034508-54-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N5O2 with a molecular weight of 397.4 g/mol. The structure features a xanthene backbone, which is known for its fluorescence properties, combined with a pyrazinyl-imidazolyl side chain that may contribute to its biological interactions.
Table 1: Basic Properties
Property | Value |
---|---|
CAS Number | 2034508-54-6 |
Molecular Formula | C23H19N5O2 |
Molecular Weight | 397.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and imidazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The unique structure of this compound may enhance these effects through mechanisms such as:
- Inhibition of Kinase Activity : Many imidazole derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Interference with DNA Repair Mechanisms : By disrupting the normal function of DNA repair proteins, these compounds can sensitize cancer cells to chemotherapy.
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. Compounds similar in structure have demonstrated efficacy against bacteria and fungi, suggesting potential applications in treating infections . The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Neuroprotective Effects
Emerging research indicates that xanthene derivatives can exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier could be pivotal in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is supported by findings that xanthene derivatives can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to our compound, against human cancer cell lines. Results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, leading to increased apoptosis rates in treated cells .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones, indicating effective antibacterial action .
Study 3: Neuroprotection
Research conducted on xanthene derivatives demonstrated their potential neuroprotective effects in vitro. These compounds were shown to reduce neuronal cell death induced by oxidative stress, suggesting a promising avenue for treating neurodegenerative conditions .
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(27-12-14-28-13-11-26-22(28)18-15-24-9-10-25-18)21-16-5-1-3-7-19(16)30-20-8-4-2-6-17(20)21/h1-11,13,15,21H,12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWZVBNHARYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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